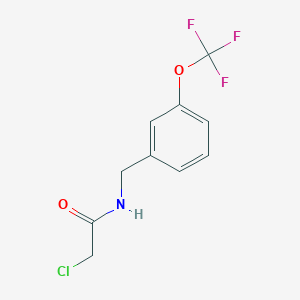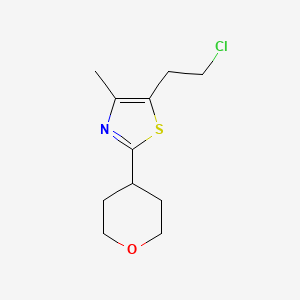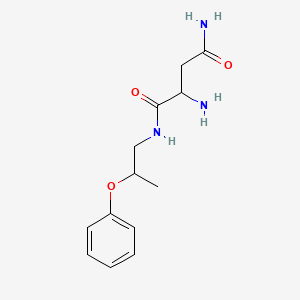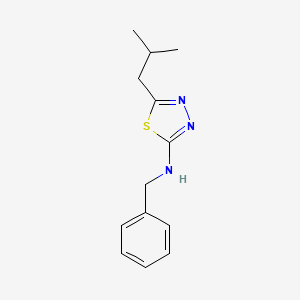
2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide typically involves the reaction of 3-(trifluoromethoxy)benzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide moiety to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzotrifluoride: Similar in structure but lacks the acetamide moiety.
2,2-Dichloro-N-(3-(trifluoromethoxy)phenyl)acetamide: Contains an additional chloro group, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-N-(3-(trifluoromethoxy)benzyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-2-1-3-8(4-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNJUOFTYYJNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromo-4-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7625456.png)
![3-[(3-Bromo-4-chlorophenyl)methylamino]butan-1-ol](/img/structure/B7625468.png)
![[2-[(2,5-Dimethylphenyl)methylamino]pyridin-3-yl]methanol](/img/structure/B7625480.png)

![5-[(3-fluoro-2-methoxyanilino)methyl]-1H-pyridin-2-one](/img/structure/B7625490.png)
![2-Fluoro-6-[[(6-methoxypyridin-2-yl)amino]methyl]phenol](/img/structure/B7625494.png)
![2-amino-2-methyl-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B7625498.png)

![1-(4-fluorophenyl)-~{N}-[[(2~{R})-oxolan-2-yl]methyl]methanamine](/img/structure/B7625511.png)
![[3-[(2,4,5-Trifluorophenyl)methylamino]phenyl]methanol](/img/structure/B7625519.png)
![2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7625537.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7625545.png)

![N~2~-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-furamide](/img/structure/B7625554.png)
